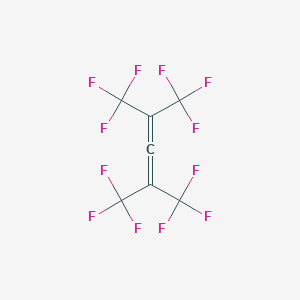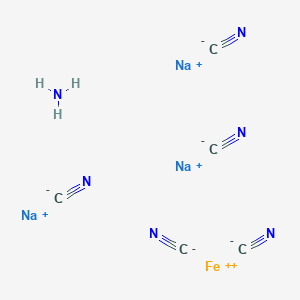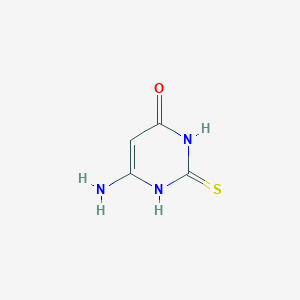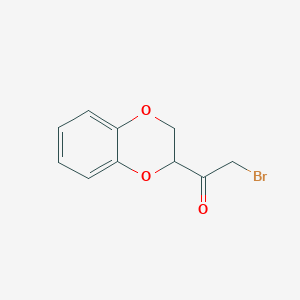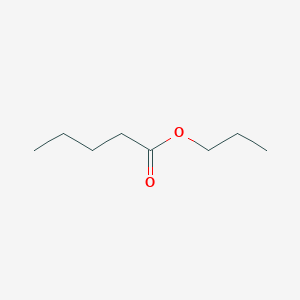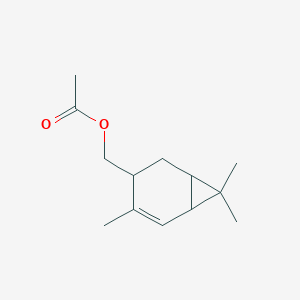
2-Carene-4-methanol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carene-4-methanol, acetate is a natural product found in various plant species, including Juniperus communis, Pinus sylvestris, and Rosmarinus officinalis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and food industry.
科学的研究の応用
2-Carene-4-methanol, acetate has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to exhibit antitumor and antiproliferative activities, making it a potential candidate for the development of anticancer drugs.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
作用機序
The mechanism of action of 2-Carene-4-methanol, acetate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms, including inhibition of prostaglandin synthesis, modulation of inflammatory mediators, and induction of apoptosis in cancer cells.
生化学的および生理学的効果
2-Carene-4-methanol, acetate has been found to exert various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
実験室実験の利点と制限
The advantages of using 2-Carene-4-methanol, acetate in lab experiments include its natural origin, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low availability, high cost, and the need for specialized equipment for its synthesis and purification.
将来の方向性
The potential applications of 2-Carene-4-methanol, acetate in various fields make it a promising compound for future research. Some of the future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, agriculture, and food industry.
Conclusion:
In conclusion, 2-Carene-4-methanol, acetate is a natural product with potential applications in various fields, including pharmacology, agriculture, and food industry. The synthesis of this compound can be achieved through various methods, including steam distillation and chemical synthesis. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Its insecticidal, repellent, and antioxidant properties make it a potential candidate for the development of natural insecticides, repellents, and food preservatives. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成法
The synthesis of 2-Carene-4-methanol, acetate can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method used for the synthesis of this compound is steam distillation, which involves the extraction of the essential oil from plant sources. The extracted oil is then subjected to various purification techniques to obtain pure 2-Carene-4-methanol, acetate.
特性
CAS番号 |
15103-33-0 |
|---|---|
製品名 |
2-Carene-4-methanol, acetate |
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC名 |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
InChIキー |
JKPMQDRFEWGKLS-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
正規SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
その他のCAS番号 |
15103-33-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




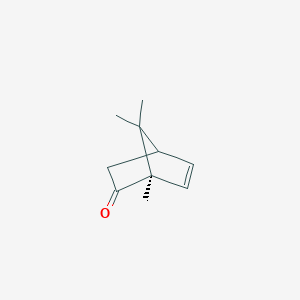
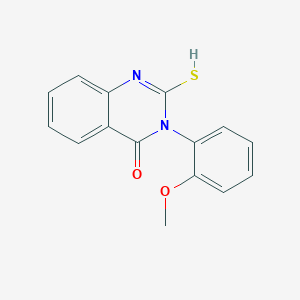
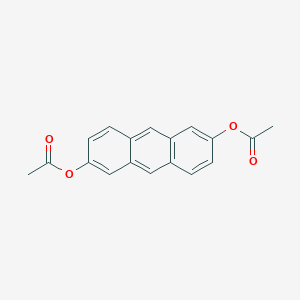
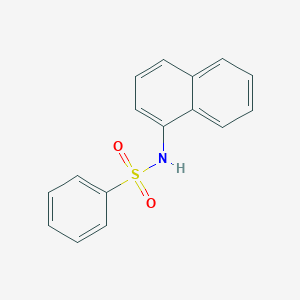
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
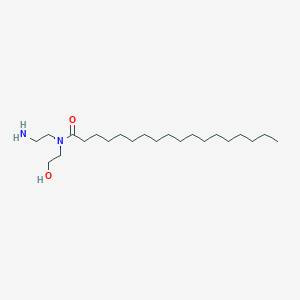
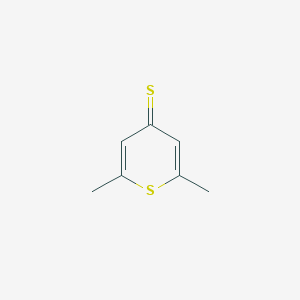
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
